Val-trp

Descripción general

Descripción

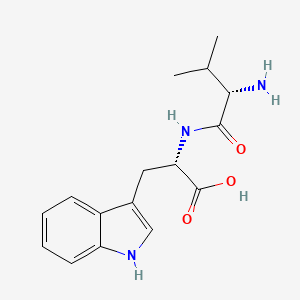

Valiltriptofano: es un dipéptido compuesto por los aminoácidos valina y triptófano. Es un péptido biológicamente activo conocido por su capacidad para inhibir las enzimas convertidora de angiotensina, que regulan el volumen de líquidos en el cuerpo. Esta propiedad lo hace útil en aplicaciones donde se necesita el drenaje de líquidos o la mejora de la circulación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El valiltriptofano se puede sintetizar mediante técnicas estándar de síntesis de péptidos. Un método común implica el acoplamiento de valina y triptófano utilizando una reacción de formación de enlace peptídico. Esto típicamente implica el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base como N,N-diisopropiletilamina (DIPEA). La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de producción industrial: En entornos industriales, el valiltriptofano se produce utilizando sintetizadores de péptidos automatizados que permiten la producción eficiente y escalable de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento, seguida de pasos de desprotección y purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El valiltriptofano experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de triptófano, lo que lleva a la formación de productos oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el enlace peptídico o las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos se pueden utilizar en condiciones suaves.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en presencia de un catalizador.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos de valiltriptofano, que pueden tener diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

Chemistry Applications

Val-Trp serves as a model compound in peptide synthesis and enzymatic studies. Its structural properties enable researchers to investigate the mechanisms of peptide hydrolysis and enzyme interactions.

Key Findings:

- Peptide Synthesis : this compound is utilized in synthesizing more complex peptides, aiding in the understanding of peptide bond formation and stability.

- Enzymatic Studies : Research demonstrates that this compound can bind to enzymes like thermolysin, providing insights into enzyme-substrate interactions. For instance, studies have shown that this compound occupies specific subsites within the thermolysin active site, which is crucial for understanding enzyme catalysis mechanisms .

Biological Applications

In biological research, this compound is studied for its role in protein metabolism and digestion. It has been implicated in various signaling pathways that regulate physiological processes.

Mechanisms of Action:

- Protein Digestion : this compound is involved in the digestion process, where it can influence the absorption and utilization of proteins in biological systems.

- Signaling Pathways : The compound has been linked to peptide-based signaling pathways that affect cellular functions and responses.

Medical Applications

This compound exhibits potential therapeutic applications, particularly due to its ability to inhibit angiotensin-converting enzymes (ACE). This inhibition can lead to significant implications for treating conditions such as hypertension and fluid retention.

Therapeutic Insights:

- Antihypertensive Effects : this compound acts as a competitive inhibitor of ACE, reducing the production of angiotensin II, a potent vasoconstrictor. This action results in vasodilation and decreased blood pressure .

- Neuroprotective Properties : Studies suggest that modifications to this compound can enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Industrial Applications

In the cosmetic industry, this compound is utilized for its beneficial properties related to skin health. Its anti-aging effects make it a valuable ingredient in various topical formulations.

Cosmetic Benefits:

- Decongestant Properties : this compound has been shown to have decongestant effects on the skin, promoting better circulation and reducing puffiness.

- Anti-Aging Effects : The compound's ability to enhance skin elasticity and hydration contributes to its popularity in anti-aging products.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Model Compound | Investigates peptide synthesis and enzyme interactions |

| Biology | Protein Metabolism | Influences digestion and cellular signaling |

| Medicine | Antihypertensive | Inhibits ACE, leading to vasodilation |

| Industry | Cosmetics | Decongestant and anti-aging properties |

Case Studies

- Binding Studies with Thermolysin : Research demonstrated that this compound binds effectively within the active site of thermolysin, providing insights into enzyme inhibition mechanisms. The study utilized X-ray crystallography to analyze binding interactions .

- Antihypertensive Research : A clinical study investigated the effects of this compound on blood pressure regulation in hypertensive patients. Results indicated significant reductions in systolic and diastolic blood pressure following administration of this compound derivatives .

- Cosmetic Formulation Analysis : A comparative study evaluated various formulations containing this compound for their efficacy in improving skin hydration and elasticity. The findings supported its inclusion as a key ingredient in anti-aging products.

Mecanismo De Acción

El valiltriptofano ejerce sus efectos inhibiendo las enzimas convertidora de angiotensina (ECA I y II). Estas enzimas juegan un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos al convertir la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir estas enzimas, el valiltriptofano ayuda a reducir la presión arterial y a promover el drenaje de líquidos. Los objetivos moleculares involucrados incluyen los sitios activos de la ECA I y II, donde el valiltriptofano se une e impide la conversión de la angiotensina I .

Comparación Con Compuestos Similares

Compuestos similares:

Alaniltriptófano: Otro dipéptido compuesto por alanina y triptófano, conocido por su papel en el metabolismo de las proteínas.

Gliciltriptófano: Un dipéptido compuesto por glicina y triptófano, estudiado por sus actividades biológicas.

Leuciltriptófano: Un dipéptido compuesto por leucina y triptófano, con posibles aplicaciones terapéuticas.

Singularidad: El valiltriptofano es único debido a su capacidad específica para inhibir las enzimas convertidora de angiotensina, lo que lo hace particularmente valioso en aplicaciones médicas y cosméticas. Su combinación de valina y triptófano también proporciona propiedades estructurales y funcionales distintas en comparación con otros dipéptidos .

Actividad Biológica

Val-Trp (Valine-Tryptophan) is a dipeptide known for its diverse biological activities, including neuroprotective effects, modulation of neurotransmitter systems, and potential applications in drug development. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Structural Properties and Computational Analysis

The structural analysis of this compound has been performed using various computational methods, including molecular mechanics and density functional theory (DFT). These studies reveal the conformational profiles and electronic properties of the dipeptide, which are critical for its biological activity.

- Conformational Stability : Research shows that this compound exhibits different stable conformations, with the folded conformation being more energetically favorable for interactions with biological receptors. The side chains of valine and tryptophan residues in this conformation are coplanar, enhancing their interaction potential .

| Conformation Type | Energy (kcal/mol) | Interaction Efficiency |

|---|---|---|

| Extended | Higher | Lower |

| Folded | Lower | Higher |

2. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in invertebrate models like the medicinal leech (Hirudo medicinalis). The administration of this compound has shown significant effects on gene expression related to neuroprotection and neuromodulation.

- Case Study : In a study involving leeches, this compound was found to modulate gene expression positively, suggesting its role in neuroprotection. This effect was linked to the activation of signaling pathways that promote neuronal survival and function .

3. Modulation of Neurotransmitter Systems

This compound influences neurotransmitter systems, particularly serotonin pathways. Tryptophan is a precursor to serotonin, and its presence in this compound may enhance serotonin synthesis.

- Mechanism : The dipeptide may facilitate serotonin release or receptor activation, contributing to mood regulation and cognitive functions. This has implications for developing treatments for mood disorders .

4. Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Antihypertensive Agents : Computational studies indicate that this compound could serve as a basis for developing new antihypertensive drugs due to its structural properties that favor binding to relevant receptors .

- Neurodegenerative Diseases : Its neuroprotective effects position this compound as a potential candidate for treating neurodegenerative diseases by protecting neurons from damage and promoting repair mechanisms .

5. Conclusion

This compound demonstrates significant biological activity through its structural properties and interactions within biological systems. Its neuroprotective effects and potential applications in drug development highlight the importance of further research into this dipeptide.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDNBBYBDGBADK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947460 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-37-9 | |

| Record name | N-Valyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Val-Trp exert its antihypertensive effects?

A1: this compound acts as a competitive inhibitor of ACE [, , ]. ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure [, ].

Q2: Are there any other potential mechanisms of action being explored for this compound beyond ACE inhibition?

A2: Research suggests this compound might also possess antioxidant activity, potentially contributing to its beneficial effects in hypertension []. Additionally, studies on gene expression profiling in the kidneys of spontaneously hypertensive rats treated with hydrolyzed blue mussel protein, from which this compound was isolated, show alterations in genes related to blood coagulation, cytokine and growth factor activity, and fatty acid metabolism []. These findings suggest broader physiological effects of this compound beyond direct ACE inhibition.

Q3: What is the significance of this compound's competitive inhibition of ACE?

A3: Competitive inhibition means that this compound competes with angiotensin I for binding to the active site of ACE. This type of inhibition can be overcome by increasing the concentration of angiotensin I []. Understanding this mechanism is crucial for optimizing potential therapeutic applications of this compound.

Q4: What is the molecular formula and weight of this compound?

A4: While the exact molecular formula and weight are not provided in the provided abstracts, we can deduce them based on its structure as a dipeptide composed of L-valine and L-tryptophan. The molecular formula is C16H21N3O3, and the molecular weight is 303.36 g/mol.

Q5: Are there any spectroscopic studies on this compound?

A5: Yes, researchers have employed Fourier transform infrared (FT-IR) and Raman spectroscopy to investigate the molecular structure of this compound []. These techniques provide insights into the vibrational modes and functional groups present in the molecule.

Q6: What are the potential applications of this compound beyond its antihypertensive effects?

A10: this compound has shown potential for use in cosmetic compositions for lymphatic drainage and reduction of adipose tissue []. Furthermore, its presence in food-derived hydrolysates suggests potential applications as a functional food ingredient with antihypertensive properties [, ].

Q7: Have computational methods been employed to study this compound?

A11: Yes, DFT calculations have been used to optimize the structure of this compound and investigate its electronic properties, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) map []. Molecular docking studies have also been performed to explore the interactions of this compound with ACE, angiotensin II receptor type 1 (AT1R), and renin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.